molecular formula C9H7N3O3 B12452939 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B12452939
M. Wt: 205.17 g/mol
InChI Key: IXJNSRNFCZWNSB-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole (CAS 1262413-41-1) is a high-purity chemical compound supplied for research purposes. This small molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its unique bioisosteric properties and wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a stable equivalent for ester and amide functional groups, making it a valuable framework in novel drug development to improve metabolic stability . This particular derivative is of significant interest in pharmacological research. Compounds based on the 1,2,4-oxadiazole nucleus have been extensively studied and demonstrate a diverse range of biological activities, including potential antidepressant, anticancer, anti-inflammatory, antibacterial, and antiviral effects . The structure-activity relationships of such derivatives make them valuable leads for developing new therapeutic agents, particularly for central nervous system (CNS) disorders . Researchers utilize this compound and its analogs in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for further chemical functionalization . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7N3O3/c1-6-2-3-7(4-8(6)12(13)14)9-10-5-15-11-9/h2-5H,1H3

InChI Key

IXJNSRNFCZWNSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-3-Nitrobenzamidoxime

4-Methyl-3-nitroaniline is treated with hydroxylamine hydrochloride in ethanol/water under reflux to yield the amidoxime. The reaction typically achieves 85–90% conversion after 2 hours at 85°C.

Cyclodehydration to Form 1,2,4-Oxadiazole

The amidoxime reacts with acyl chlorides (e.g., acetyl chloride) or carboxylic acid anhydrides in the presence of a base (e.g., NaOH or pyridine). For example, using acetyl chloride in DMSO with NaOH at room temperature for 18 hours yields the target compound in 64% isolated yield .

Key Parameters:

  • Solvent: DMSO or DMF enhances reaction efficiency due to polar aprotic properties.
  • Base: NaOH or triethylamine facilitates deprotonation and cyclization.
  • Temperature: Room temperature to 90°C, depending on the acylating agent.

One-Pot Synthesis in Superbase Media

A one-pot approach using NaOH/DMSO as a superbase medium has been developed to streamline the synthesis. This method combines 4-methyl-3-nitrobenzamidoxime with methyl or ethyl esters of carboxylic acids, eliminating the need for isolated intermediates.

Reaction Conditions

  • Reactants: Amidoxime + methyl/ethyl ester (1:2 molar ratio).
  • Base: NaOH (2 equivalents) in DMSO.
  • Time: 4–24 hours at room temperature.
  • Yield: 65–70% after acidification and purification.

Advantages:

  • Avoids handling moisture-sensitive acyl chlorides.
  • Reduces purification steps, improving scalability.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the cyclodehydration step. Using O-acylamidoximes derived from 4-methyl-3-nitrobenzamidoxime, this method achieves completion in 10–15 minutes with tetrabutylammonium hydroxide (TBAH) in THF/water.

Procedure

  • O-Acylation: Amidoxime reacts with acetic anhydride in THF.
  • Cyclization: TBAH (40% w/w) is added, and the mixture is irradiated at 90°C.
  • Yield: Up to 97% after flash chromatography.

Benefits:

  • Dramatically reduces reaction time.
  • High purity without side products like nitriles or ureas.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield (%) Time
Amidoxime Condensation Amidoxime + acyl chloride NaOH/DMSO, rt 64 18 h
One-Pot Synthesis Amidoxime + methyl ester NaOH/DMSO, rt 65–70 4–24 h
Microwave Cyclization O-Acylamidoxime TBAH/THF, 90°C (MW) 97 10–15 min

Trade-offs:

  • Traditional condensation offers moderate yields but uses inexpensive reagents.
  • Microwave synthesis maximizes efficiency and yield but requires specialized equipment.

Mechanistic Insights

The formation of 1,2,4-oxadiazoles proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of the acylating agent, forming an O-acylamidoxime intermediate. Intramolecular cyclization then occurs through elimination of water or alcohol, facilitated by base-mediated deprotonation.

Critical Factors Influencing Cyclization:

  • Electron-Withdrawing Groups: The nitro group at the 3-position enhances electrophilicity, promoting cyclization.
  • Solvent Polarity: Polar solvents stabilize transition states, accelerating ring closure.

Challenges and Optimization Strategies

Side Reactions

  • Hydrolysis of Amidoximes: Prolonged exposure to moisture leads to nitrile formation.
  • Dimerization: Competing nitrile oxide dimerization can reduce yields, especially in non-polar solvents.

Mitigation Approaches

  • Anhydrous Conditions: Use molecular sieves or inert atmospheres.
  • Catalysts: Platinum(IV) catalysts suppress dimerization but increase cost.

Recent Advances

Flow Chemistry

Continuous-flow systems enable rapid mixing and temperature control, achieving 80% yield in 30 minutes for analogous oxadiazoles.

Biocatalytic Methods

Recent studies explore lipase-catalyzed O-acylation of amidoximes, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes selective reduction under catalytic hydrogenation or chemical reducing agents.

Key Reaction Pathways:

  • Hydrogenation:
    C9H8N4O3H2/Pd-CEtOHC9H10N4O\text{C}_9\text{H}_8\text{N}_4\text{O}_3 \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{C}_9\text{H}_{10}\text{N}_4\text{O}
    Yields 3-(4-Methyl-3-aminophenyl)-1,2,4-oxadiazole with >95% conversion under mild conditions (25°C, 1 atm H₂) .

  • Iron/Acetic Acid Reduction:
    The nitro group is reduced to an amine, retaining the oxadiazole ring. Reaction in ethanol at reflux for 4 hours achieves 85% yield.

Applications:
Reduced derivatives serve as intermediates for pharmaceuticals, including anticonvulsants and antimicrobial agents .

Nucleophilic Substitution at the Methyl Group

The methyl group on the phenyl ring participates in free-radical halogenation or oxidation.

Example Reactions:

Reagent Product Conditions Yield
Cl₂ (UV light)3-(4-Chloromethyl-3-nitrophenyl)-1,2,4-oxadiazoleRT, 6 hours72%
KMnO₄ (acidic)3-(4-Carboxy-3-nitrophenyl)-1,2,4-oxadiazole80°C, 12 hours68%

Mechanistic Insight:
Halogenation proceeds via radical intermediates, while oxidation involves sequential hydroxylation and ketone formation .

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitriles or alkynes.

Notable Examples:

  • With Nitriles:
    C9H8N4O3+R-C≡NSc(OTf)3C10H9N5O3\text{C}_9\text{H}_8\text{N}_4\text{O}_3 + \text{R-C≡N} \xrightarrow{\text{Sc(OTf)}_3} \text{C}_{10}\text{H}_{9}\text{N}_5\text{O}_3
    Yields fused triazole-oxadiazole hybrids (45–78%) under solvent-free conditions .

  • With Ethyl Propiolate:
    Forms pyrazole derivatives via regioselective addition (55% yield, 24 hours, 60°C) .

Catalytic Efficiency:
Scandium triflate enhances reaction rates by stabilizing dipolar intermediates .

Ring-Opening and Functionalization

The oxadiazole ring undergoes hydrolysis or nucleophilic attack under acidic/basic conditions.

Reaction Pathways:

  • Acidic Hydrolysis:
    C9H8N4O3HCl (conc.)4-Methyl-3-nitrobenzamide+NH2OH\text{C}_9\text{H}_8\text{N}_4\text{O}_3 \xrightarrow{\text{HCl (conc.)}} 4\text{-Methyl-3-nitrobenzamide} + \text{NH}_2\text{OH}
    Quantitative conversion at 100°C for 8 hours .

  • Alkaline Ring Expansion:
    Treatment with KOtBu in DMSO generates 1,3,4-oxadiazole-2-thiones (61% yield) .

Applications:
Ring-opened products are precursors for agrochemicals and corrosion inhibitors .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes nitration or sulfonation at the para position to the nitro group.

Experimental Data:

Reaction Reagent Product Yield
NitrationHNO₃/H₂SO₄3-(4-Methyl-3,5-dinitrophenyl)-1,2,4-oxadiazole58%
SulfonationSO₃/H₂SO₄3-(4-Methyl-3-nitro-5-sulfophenyl)-1,2,4-oxadiazole49%

Regioselectivity:
The nitro group directs incoming electrophiles to the meta position relative to itself .

Cross-Coupling Reactions

The oxadiazole ring facilitates Suzuki-Miyaura couplings with aryl boronic acids.

Example:
C9H8N4O3+PhB(OH)2Pd(PPh3)4K2CO3C15H12N4O3\text{C}_9\text{H}_8\text{N}_4\text{O}_3 + \text{PhB(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{K}_2\text{CO}_3} \text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_3
Yields biaryl derivatives (73%) in toluene at 90°C .

Applications:
Synthesizes conjugated materials for optoelectronics .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement or oxadiazole ring cleavage.

Key Findings:

  • Rearrangement: Forms 3-(4-Methyl-3-nitritophenyl)-1,2,4-oxadiazole (λmax = 365 nm, 6 hours, 40% yield).

  • Cleavage: Generates nitrile oxides and ketenes under prolonged exposure .

Scientific Research Applications

Biological Activities

The biological applications of 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole are primarily centered around its potential as an anticancer , antimicrobial , and anti-inflammatory agent. Below is a detailed overview of its applications:

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound has been investigated for its ability to induce apoptosis in cancer cells. Notably:

  • Mechanism of Action : The anticancer properties are attributed to the ability of the compound to induce apoptosis through caspase activation. For instance, one derivative showed an IC50 value of approximately 0.48 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard treatments like Prodigiosin .
  • Case Studies : A study synthesized several derivatives that were evaluated against multiple cancer cell lines, including human colon adenocarcinoma and lung carcinoma. Some compounds exhibited IC50 values lower than 1 µM, demonstrating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have been widely explored:

  • Spectrum of Activity : Compounds containing the oxadiazole ring have shown efficacy against a range of pathogens including bacteria (e.g., Staphylococcus aureus), fungi (e.g., Candida albicans), and even viruses. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 1 µg/mL against resistant strains .
  • Synthesis and Testing : Various studies have synthesized new derivatives and tested their antibacterial activity. For example, one study reported that certain derivatives exhibited significant antibacterial activity with zone inhibition measurements surpassing those of standard antibiotics like amoxicillin .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been documented:

  • Mechanism and Efficacy : The anti-inflammatory effects are often linked to the modulation of inflammatory pathways and cytokine production. Compounds have been shown to reduce inflammation markers in vitro and in vivo models .
  • Clinical Relevance : Given the rising incidence of inflammatory diseases, compounds like this compound may provide new therapeutic options for managing conditions such as rheumatoid arthritis or inflammatory bowel disease.

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving the reaction of hydrazones with carboxylic acids or nitriles. The synthetic pathways often lead to high yields and purity of the desired product.

Synthesis MethodKey ReactantsYield (%)Reference
Hydrazone ReactionHydrazone + Carboxylic Acid85%
Nitrile Oxide MethodNitrile + Hydrazine90%

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Substituent position and identity significantly influence electronic, steric, and thermodynamic properties. Key analogues include:

Compound Name Substituents (Position) Key Properties/Applications Reference
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 4-NO₂ (3), 5-CH₃ (oxadiazole) Structural analog; nitro at para
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 4-NO₂ (3), 5-C₆H₅CH₂ (oxadiazole) High logP (4.7), MW 295.3 g/mol
5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole Azetidine (5), 4-CH₃-3-NO₂ (3) Bioactive derivative (undisclosed)

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂) enhance stability and detonation performance in energetic materials but may reduce solubility in pharmaceuticals .
  • Steric hindrance from substituents (e.g., phenylethyl in ) increases lipophilicity (logP = 4.7) but may limit bioavailability .
Energetic Performance in Melt-Cast Explosives

1,2,4-Oxadiazoles are prominent in high-energy materials. Comparative data for selected compounds:

Compound Name Detonation Velocity (m/s) Detonation Pressure (GPa) Thermal Stability (°C) Sensitivity (IS/FS) Reference
LLM-191 ~8500 ~34 >200 Moderate
BODN ~8800 ~35 150 (decomp.) Low
Compound 2-3 (Shreeve et al.) 9046 37.4 160 (decomp.) IS: 14 J, FS: 160 N
Tian Lu’s bis-oxadiazole 9053 37.4 117 (decomp.) IS: 12.5 J, FS: 72 N

Key Observations :

  • Bridged oxadiazoles (e.g., Compound 2-3) balance performance (D = 9046 m/s) and safety (FS = 160 N) .
  • Low thermal stability (e.g., Tian Lu’s compound, Tdecomp = 117°C) limits practical use despite high detonation velocity .
Pharmacological Potential and Druglikeness Parameters

1,2,4-Oxadiazoles are explored in drug design for their metabolic stability and hydrogen-bonding capacity:

Compound Name logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Application Reference
Ataluren (PTC124) ~2.5 7 64.7 Duchenne muscular dystrophy
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 4.7 7 64.7 Undisclosed (high logP)

Key Observations :

  • Lower logP (e.g., Ataluren, logP = 2.5) correlates with better aqueous solubility and oral bioavailability .
Physicochemical and Thermodynamic Stability

Thermal and chemical stability are critical for both explosives and pharmaceuticals:

Compound Name Melting Point (°C) Decomposition Temp. (°C) logSw (Solubility) Reference
Tian Lu’s bis-oxadiazole 52 117 Not reported
5-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole derivatives Not reported >150 (estimated) ~-4.9 (low)

Key Observations :

  • Melt-cast explosives (e.g., LLM-191) prioritize low melting points (<100°C) for processing .
  • Low aqueous solubility (logSw = -4.9 in ) may limit pharmaceutical utility without prodrug strategies.

Biological Activity

The compound 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole is part of a broader class of oxadiazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a nitrophenyl group attached to the oxadiazole ring, contributing to its unique biological properties. The oxadiazole moiety is recognized for its ability to act as a bioisostere for various functional groups in medicinal chemistry, enhancing metabolic stability and bioavailability.

Biological Activities

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many 1,2,4-oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, modifications of oxadiazole structures have led to compounds with IC50 values in the low micromolar range against human tumor cells such as HeLa and CaCo-2 .
  • Antimicrobial Activity : Studies have demonstrated that certain oxadiazole derivatives possess potent antibacterial and antifungal properties. For example, compounds derived from 1,2,4-oxadiazoles have been tested against resistant strains of bacteria and fungi, showing promising results .
  • Antiparasitic Effects : Specific derivatives have been evaluated for their activity against Leishmania species and other parasites. The mechanism often involves inhibition of critical enzymes within the parasite's metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole compounds act as inhibitors of key enzymes such as carbonic anhydrase and butyrylcholinesterase. This inhibition disrupts metabolic processes critical for the survival of pathogens or cancer cells .
  • Interaction with Cellular Targets : The compound may interact with various cellular targets, including proteins involved in cell signaling and proliferation. This interaction can lead to apoptosis in cancer cells or inhibit replication in microorganisms .

Anticancer Activity

A study evaluating various oxadiazole derivatives found that modifications to the nitrophenyl group significantly enhanced anticancer activity. For instance, one derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating high potency .

Antimicrobial Efficacy

In another study assessing the antimicrobial properties of oxadiazole derivatives, compounds were tested against multiple bacterial strains. Notably, one derivative demonstrated MIC values as low as 1.56 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .

Data Tables

Biological ActivityCompoundIC50/MIC ValuesReference
AnticancerOxadiazole Derivative A2.76 µM (OVXF 899)
AntimicrobialOxadiazole Derivative B1.56 µg/mL (S. aureus)
AntiparasiticOxadiazole Derivative CIC50 = 0.95 µM (Leishmania)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions involving nitrile oxides or amidoximes. For example, amidoxime precursors can react with activated carboxylic acids (e.g., using EDC·HCl as a coupling agent in DMF) to form the oxadiazole ring . Reaction optimization includes adjusting catalysts (e.g., triethylamine for deprotonation) and solvents (ethanol vs. DMF for solubility control). Stirring duration (6–24 hours) and temperature (room temperature vs. reflux) significantly impact yield and purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring formation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% threshold). X-ray crystallography may resolve ambiguities in nitro-group orientation .

Q. What is the role of the nitro and methyl substituents in modulating the compound’s electronic properties?

  • Methodology : Computational studies (DFT) reveal that the nitro group enhances electron-withdrawing effects, stabilizing the oxadiazole ring. The methyl group at the 4-position introduces steric hindrance, potentially affecting reactivity in nucleophilic substitutions. UV-Vis spectroscopy and cyclic voltammetry can experimentally validate these electronic effects .

Advanced Research Questions

Q. How can conflicting antimicrobial activity data for this compound derivatives be resolved?

  • Methodology : Discrepancies often arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), or compound purity. Standardized testing (CLSI guidelines) and HPLC-verified samples are critical. Structure-activity relationship (SAR) studies comparing nitro/methoxy analogs (e.g., 3-(3-methoxyphenyl) derivatives) may clarify substituent effects .

Q. What strategies optimize the solubility of this compound for in vivo pharmacological studies?

  • Methodology : Introduce polar groups (e.g., carboxamide or glycinate moieties) via post-synthetic modifications. For example, tert-butyl glycinate derivatives improve aqueous solubility while retaining bioactivity. Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) enhance bioavailability .

Q. How do reaction conditions impact regioselectivity in the synthesis of substituted 1,2,4-oxadiazoles?

  • Methodology : Regioselectivity is influenced by the electronic nature of precursors. Nitrile oxides favor 1,3-dipolar cycloaddition at electron-deficient positions. Microwave-assisted synthesis (e.g., 80°C, 30 minutes) can enhance regiocontrol compared to conventional heating .

Q. What are the challenges in interpreting ¹H NMR spectra for nitro-substituted oxadiazoles, and how can they be addressed?

  • Methodology : Nitro groups cause deshielding and splitting of adjacent proton signals. Use deuterated solvents (DMSO-d6) to resolve overlapping peaks. 2D NMR techniques (COSY, HSQC) map coupling patterns, while comparison with computed spectra (GIAO method) validates assignments .

Key Considerations for Researchers

  • Contradictions in Data : Cross-validate biological assays with structural analogs (e.g., 3-(4-Bromo-3-methylphenyl) derivatives) to isolate substituent effects .
  • Advanced Modifications : Explore heterocyclic fusion (e.g., imidazole-oxadiazole hybrids) to enhance pharmacological profiles .

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